molecular formula C9H10N2O B008956 2-Amino-3-phenoxypropanenitrile CAS No. 110888-09-0

2-Amino-3-phenoxypropanenitrile

Cat. No. B008956
M. Wt: 162.19 g/mol
InChI Key: DNEJZDBNECLGQF-UHFFFAOYSA-N
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Description

2-Amino-3-phenoxypropanenitrile is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a white to off-white powder that is soluble in water and organic solvents. This compound is also known by its IUPAC name, 2-amino-3-phenoxypropanenitrile, and has a molecular formula of C10H11NO2.

Mechanism Of Action

The mechanism of action of 2-Amino-3-phenoxypropanenitrile is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells.

Biochemical And Physiological Effects

2-Amino-3-phenoxypropanenitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have herbicidal activity and can inhibit the growth of weeds.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Amino-3-phenoxypropanenitrile in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-Amino-3-phenoxypropanenitrile. One potential direction is the further investigation of its potential as an anti-cancer agent and anti-inflammatory agent. Another potential direction is the development of new herbicides and plant growth regulators based on this compound. Additionally, the use of 2-Amino-3-phenoxypropanenitrile as a building block for the synthesis of new materials could also be explored.

Scientific Research Applications

2-Amino-3-phenoxypropanenitrile has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent.
In agriculture, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a herbicide due to its ability to inhibit the growth of weeds. It has also been studied for its potential as a plant growth regulator.
In material science, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a building block for the synthesis of new materials such as polymers and nanoparticles.

properties

CAS RN

110888-09-0

Product Name

2-Amino-3-phenoxypropanenitrile

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-3-phenoxypropanenitrile

InChI

InChI=1S/C9H10N2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,7,11H2

InChI Key

DNEJZDBNECLGQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(C#N)N

Canonical SMILES

C1=CC=C(C=C1)OCC(C#N)N

synonyms

Propanenitrile, 2-amino-3-phenoxy-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 millimoles (1.33 g) of phenoxyacetonitrile are dissolved in 10 ml of anhydrous toluene at 0° C., under an argon atmosphere. A solution of vitridenide (NaH2AL1 [0-CH2 -CH2OCH3 ]2) at 70% in toluene (1,4 ml viz 0.5 eq) in 3 m of anhydrous toluene is added, dropwise, at this temperature. The stirring is maintained for 1 hour at 0° C., then 2 ml (1.5 eq) of trimethylsilyl cyanide are added. The reaction mixture is maintained at room temperature for 3 hours, while stirring, then hydrolyzed by usual way. After purification by acid base extraction, there are obtained 0.300 g of 2-amino-3-phenoxy propionitrile with a yield of 20%.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5 millimoles (0.665 g) of phenoxy-acetonitrile are dissolved in 8 ml of anhydrous toluene at 0° C., under an argon atmosphere 7.5 millimoles of a toluenic solution 1.5M of diisobutylaluminum hydride (5 ml) are added dropwise, at this temperature. The stirring is maintained for 1 hour at 0° C., then 5.9 ml (1.3 eq) of diethylaluminum cyanide are added. The reaction mixture is stirred for 3 hours at room temperature, then hydrolyzed with 4 ml of methanol and pasty sodium sulfate. After purification by high pressure liquid chromatography on silica, there are obtained 0.182 g of 2-amino-3-phenoxy-propionitrile, in form of a cream-colored solid- state product; M.P. 65° C., yield: 22%.
Quantity
0.665 g
Type
reactant
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethylaluminum cyanide
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

10 millimoles (1.33 g) of phenoxyacetonitrile are dissolved in 10 ml of anhydrous toluene at 0° C., under an argon atmosphere. A solution of vitride (NaH2Al[O-CH2 -CH2OCH3 ]2) at 70% in toluene (1,4 ml viz 0.5 eq) in 3 ml of anhydrous toluene is added, dropwise, at this temperature. The stirring is maintained for 1 hour at 0° C., then 2 ml (1.5 eq) of trimethylsilyl cyanide are added. The reaction mixture is maintained at room temperature for 3 hours, while stirring, then hydrolyzed by usual way. After purification by acid base extraction, there are obtained 0.300 g of -2-amino-3-phenoxy propionitrile with a yield of 20%.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
O-CH2 -CH2OCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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